Methylmethionine iodide
Overview
Description
Methylmethionine iodide is a chemical compound derived from methionine, an essential sulfur-containing amino acid. It is known for its role in various biological processes and its potential applications in different scientific fields. The compound is characterized by the presence of a methyl group attached to the sulfur atom of methionine, forming a methylated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmethionine iodide can be synthesized through the methylation of methionine using methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the methylation process. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pressure conditions to ensure the efficient formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions using automated reactors. The process includes the precise control of reactant concentrations, temperature, and pressure to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of pure this compound.
Chemical Reactions Analysis
Types of Reactions: Methylmethionine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the iodide group with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of methylmethionine sulfoxide and methylmethionine sulfone.
Reduction: Formation of methylmethionine thiol.
Substitution: Formation of methylmethionine hydroxide or methylmethionine amine derivatives.
Scientific Research Applications
Methylmethionine iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a methylating agent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in methylation processes and its effects on gene expression and protein function.
Medicine: Investigated for its potential therapeutic effects, including its role in liver health and its use as a dietary supplement.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methylmethionine iodide involves its role as a methyl donor in various biochemical processes. It participates in transmethylation reactions, transferring its methyl group to acceptor molecules such as DNA, RNA, and proteins. This methylation process is crucial for regulating gene expression, protein function, and cellular metabolism. The compound’s molecular targets include methyltransferases and other enzymes involved in methylation pathways.
Comparison with Similar Compounds
Methylmethionine iodide can be compared with other methylated derivatives of methionine, such as:
S-adenosylmethionine: A key methyl donor in biological systems, involved in numerous methylation reactions.
Methylcysteine: Another methylated sulfur-containing amino acid with similar biochemical properties.
Methionine sulfoxide: An oxidized form of methionine with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific methylation at the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other methylated methionine derivatives.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)O)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3493-11-6, 34236-06-1 | |
Record name | Methylmethionine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLMETHIONINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O2D9U053L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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